N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1,3-dimethylpyrazole-4-carboxamide
Description
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1,3-dimethylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-13(9-18(2)17-10)15(19)16-8-11-3-4-14-12(7-11)5-6-20-14/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITGSBOBWXFEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCC2=CC3=C(C=C2)OCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1,3-dimethylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones.
Coupling of Benzofuran and Pyrazole: The final step involves coupling the benzofuran and pyrazole moieties through a carboxamide linkage, typically using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1,3-dimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1,3-dimethylpyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1,3-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1,3-dimethylpyrazole-4-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Exhibits anti-inflammatory and anti-cancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
